N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide
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Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole moiety linked to a trifluorophenyl acetamide group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced via a nucleophilic substitution reaction, where a trifluorophenyl halide reacts with the carbazole derivative.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the carbazole derivative reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation Products: Oxidized derivatives of the carbazole moiety.
Reduction Products: Amines derived from the reduction of the acetamide group.
Substitution Products: Various substituted derivatives of the trifluorophenyl group.
Scientific Research Applications
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide: can be compared with other carbazole derivatives and trifluorophenyl compounds.
Carbazole Derivatives: Compounds such as 9-ethylcarbazole and 3,6-dibromocarbazole share the carbazole core but differ in their substituents and properties.
Trifluorophenyl Compounds: Compounds like 2,4,5-trifluorophenylacetic acid and 2,4,5-trifluorophenylmethanol share the trifluorophenyl group but differ in their functional groups.
Uniqueness: The uniqueness of this compound lies in its combination of the carbazole and trifluorophenyl moieties, which imparts distinct chemical and physical properties not found in other similar compounds
Properties
Molecular Formula |
C20H17F3N2O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C20H17F3N2O/c21-14-10-16(23)15(22)8-11(14)9-19(26)24-18-7-3-5-13-12-4-1-2-6-17(12)25-20(13)18/h1-2,4,6,8,10,18,25H,3,5,7,9H2,(H,24,26) |
InChI Key |
BWWJNPCQFIUMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CC4=CC(=C(C=C4F)F)F |
Origin of Product |
United States |
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